2,4-Dimethoxyphenethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxyphenethyl acetate is an organic compound with the molecular formula C12H16O4. It is a derivative of phenethyl acetate, where two methoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxyphenethyl acetate can be synthesized through several methods. One common approach involves the esterification of 2,4-dimethoxyphenethyl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxyphenethyl acetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form 2,4-dimethoxyphenethyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,4-Dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: 2,4-Dimethoxyphenethyl alcohol.
Substitution: Various substituted phenethyl acetates depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethoxyphenethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,4-dimethoxyphenethyl acetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze its conversion to active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxyphenethyl alcohol
- 2,4-Dimethoxybenzaldehyde
- 2,4-Dimethoxybenzoic acid
Uniqueness
2,4-Dimethoxyphenethyl acetate is unique due to its ester functional group, which imparts distinct chemical properties compared to its alcohol, aldehyde, and acid counterparts. This ester group makes it more suitable for specific applications, such as in the fragrance industry, where it contributes to the compound’s aromatic profile.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(13)16-7-6-10-4-5-11(14-2)8-12(10)15-3/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMCNMHXIUIFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.